Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate
Description
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a tetrahydro ring system and a tert-butyl carbamate protecting group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules. It is commercially available from suppliers like CymitQuimica in quantities ranging from 100 mg to 5 g, with prices varying from €131 (100 mg) to €2,029 (5 g) . Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry and drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h4,6,13H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLLOZWHYDZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation Side Reactions
Over-hydrogenation of the pyrrolidine ring to piperidine derivatives occurs if reaction temperatures exceed 80°C. This is avoided by strict temperature control and using Pd(OH)₂/C instead of palladium-on-carbon (Pd/C), which exhibits lower selectivity.
Alkylation Competing Pathways
N-Alkylation competes with O-alkylation when using ambident nucleophiles. Employing bulky bases like TEA suppresses O-alkylation by deprotonating the amine preferentially.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-C]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Synthesis Routes
The synthesis of tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the pyrrolo[2,3-C]pyridine structure.
- Optimization Techniques : Employing continuous flow reactors and green chemistry principles to enhance yield and minimize environmental impact .
This compound has garnered attention for its potential biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : Its structural similarity to neuroactive compounds indicates potential use in neurodegenerative disease treatments.
- Antimicrobial Activity : Some research points towards its effectiveness against specific bacterial strains .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against breast cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Potential
Research conducted by a team at a prominent university investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease .
Case Study 3: Antimicrobial Efficacy
In another investigation published in Pharmaceutical Biology, the antimicrobial properties of this compound were tested against various bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Functional Group Influence
- Dual tert-butyl groups in QB-7425 enhance steric bulk, possibly hindering reactivity but improving pharmacokinetic properties .
Research Findings and Trends
Recent patents (e.g., ) highlight the use of tert-butyl-protected pyrrolopyridines in synthesizing kinase inhibitors, emphasizing their role in drug discovery . Gold-catalyzed methods () demonstrate innovation in constructing complex heterocycles , while commercial availability (–5) underscores industrial demand for these intermediates.
Biological Activity
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate (CAS No. 1393570-64-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological activities based on diverse research findings.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- Boiling Point : 363.8 ± 42.0 °C at 760 mmHg
- Density : 1.152 ± 0.06 g/cm³
- Appearance : White to yellow solid
- Purity : ≥95%
The compound features a pyrrolo[2,3-C]pyridine core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired pyrrolidine structure .
The biological activity of this compound is largely attributed to its interactions with various molecular targets. Research has indicated that it may modulate biological pathways by binding to specific enzymes or receptors. However, detailed studies are needed to elucidate the exact mechanisms involved.
Anticancer Properties
Pyrrolidine derivatives have been explored for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. These effects are often linked to their ability to inhibit cell proliferation and induce apoptosis through multiple pathways .
Study on Structural Modifications
A study focused on structural modifications of pyrrolo[2,3-C]pyridines revealed that specific substitutions could enhance biological activity while maintaining metabolic stability. For instance:
- N-methyl substitutions significantly increased antiparasitic potency.
- The introduction of polar functionalities improved solubility without compromising activity against parasites .
These findings suggest that this compound could be optimized for enhanced efficacy through similar modifications.
Data Table: Comparison with Related Compounds
Q & A
Q. What is the role of tert-butyl carbamate protection in synthesizing pyrrolo[2,3-c]pyridine derivatives?
The tert-butyl carbamate (Boc) group serves as a transient protecting group for nitrogen atoms during multi-step syntheses. It enhances solubility in organic solvents and prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation). For example, in Pd-catalyzed coupling reactions, Boc-protected intermediates allow selective functionalization of heterocyclic cores without destabilizing the pyrrolopyridine scaffold. Post-reaction, the Boc group is removed under acidic conditions (e.g., TFA in DCM) to yield free amines for further derivatization .
Q. Which purification techniques are optimal for isolating tert-butyl-protected pyrrolopyridine intermediates?
Silica gel column chromatography is widely used, with eluent systems like hexane/ethyl acetate or DCM/methanol gradients. For polar intermediates, reverse-phase HPLC or preparative TLC may improve resolution. Evidence from multi-step syntheses highlights the use of aqueous workups followed by drying (Na₂SO₄) and solvent evaporation to isolate crude products before purification .
Q. What spectroscopic methods confirm the structure of tert-butyl pyrrolopyridine carbamates?
- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl signals (~155 ppm).
- HRMS (EI or ESI) : Validates molecular ion peaks and fragmentation patterns.
- HPLC : Assesses purity and enantiomeric excess in chiral derivatives. These methods are critical for distinguishing regioisomers and verifying Boc-deprotection efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving tert-butyl-protected pyrrolopyridines?
Key parameters include:
- Catalyst system : Pd(OAc)₂ with XPhos or SPhos ligands improves yield in sp³-sp² couplings .
- Base selection : Cs₂CO3 enhances reactivity in dioxane/water mixtures compared to weaker bases like K₂CO3.
- Temperature : Reactions at 80–100°C balance efficiency and decomposition risks. Monitor progress via LC-MS to identify side products (e.g., dehalogenation or homocoupling) .
Q. How should researchers resolve contradictions in reported melting points or spectral data for Boc-protected intermediates?
Discrepancies may arise from polymorphic forms, residual solvents, or impurities. To validate
Q. What strategies enable enantioselective synthesis of pyrrolopyridine carbamates?
Chiral organocatalysts (e.g., thiourea-based catalysts) or metal-ligand complexes (e.g., Ru-BINAP) can induce asymmetry during cyclization or annulation steps. For example, asymmetric Michael additions to α,β-unsaturated carbonyl precursors yield enantiomerically enriched intermediates. Post-synthesis, chiral HPLC or enzymatic resolution separates diastereomers .
Q. How do steric and electronic effects influence Boc-deprotection kinetics in pyrrolopyridine systems?
Electron-withdrawing substituents (e.g., nitro groups) accelerate acid-mediated deprotection by stabilizing cationic intermediates. Steric hindrance near the carbamate group delays reaction rates. Kinetic studies using TFA/DCM (1:4 v/v) at 0–25°C can map these effects via time-resolved NMR .
Methodological Challenges and Solutions
Q. What precautions are critical for handling air-sensitive intermediates in pyrrolopyridine synthesis?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., boronate couplings).
- Purge solvents with N₂/Ar and store intermediates under inert gas.
- Avoid prolonged exposure to light for photo-labile derivatives (e.g., nitro-substituted compounds) .
Q. How can computational modeling aid in designing novel pyrrolopyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
